molecular formula C11H16BN3O3 B15308999 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide

Cat. No.: B15308999
M. Wt: 249.08 g/mol
InChI Key: XUGRBHITERVLNA-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a carboxamide group and a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide typically involves the borylation of a pyrimidine precursor. One common method is the reaction of 5-bromo-2-carboxamide pyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation of the boronic ester.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the pyrimidine ring. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final coupled product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its carboxamide group also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H16BN3O3

Molecular Weight

249.08 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide

InChI

InChI=1S/C11H16BN3O3/c1-10(2)11(3,4)18-12(17-10)7-5-14-9(8(13)16)15-6-7/h5-6H,1-4H3,(H2,13,16)

InChI Key

XUGRBHITERVLNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)N

Origin of Product

United States

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